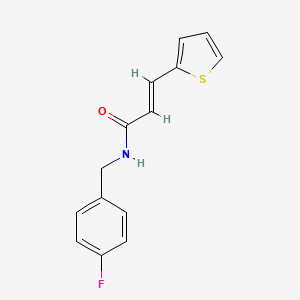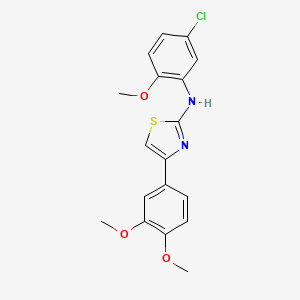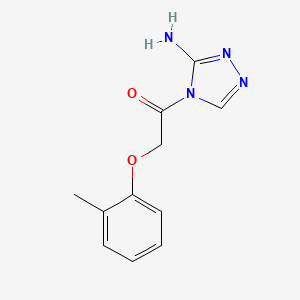![molecular formula C17H25NO4S B5735330 Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B5735330.png)
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyrans This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system fused with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium ethoxide, and solvents like anhydrous ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5,5-dimethyl-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
- 5,5-Dimethyl-1,3-dioxan-2-one
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5,5-dimethyl-2-(3-methylbutanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-6-21-16(20)14-11-8-17(4,5)22-9-12(11)23-15(14)18-13(19)7-10(2)3/h10H,6-9H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLCOVEBNWEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5735262.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5735269.png)
![N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B5735276.png)


![N-ethyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5735302.png)
![4-chloro-N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B5735307.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5735327.png)
![N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5735337.png)


